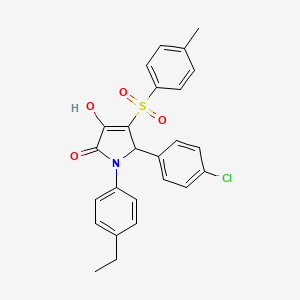

5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one

描述

The compound 5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one features a pyrrol-2-one core substituted with a 4-chlorophenyl group at position 5, a 4-ethylphenyl group at position 1, a hydroxyl group at position 3, and a 4-methylbenzenesulfonyl moiety at position 3.

属性

IUPAC Name |

2-(4-chlorophenyl)-1-(4-ethylphenyl)-4-hydroxy-3-(4-methylphenyl)sulfonyl-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClNO4S/c1-3-17-6-12-20(13-7-17)27-22(18-8-10-19(26)11-9-18)24(23(28)25(27)29)32(30,31)21-14-4-16(2)5-15-21/h4-15,22,28H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGQHUAYGNKLCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(C(=C(C2=O)O)S(=O)(=O)C3=CC=C(C=C3)C)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one involves several steps, including the formation of the pyrrolidine ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the core pyrrolidine structure, followed by the addition of the chlorophenyl, ethylphenyl, hydroxy, and methylbenzenesulfonyl groups under specific reaction conditions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

化学反应分析

This compound undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

Reduction: The aromatic rings can undergo reduction reactions to form more saturated compounds.

Substitution: The chlorophenyl and methylbenzenesulfonyl groups can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

5-(4-chlorophenyl)-1-(4-ethylphenyl)-3-hydroxy-4-(4-methylbenzenesulfonyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a biochemical probe to study various biological processes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It can be used in the development of new materials with specific properties.

作用机制

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

Table 1: Key Structural Features and Physical Properties

- Substituent Impact: Sulfonyl vs. Benzoyl: The sulfonyl group in the target compound is a stronger electron-withdrawing group than benzoyl (e.g., compound 28 ), likely enhancing stability and hydrogen-bonding capacity. Chlorophenyl vs. Ethylphenyl vs. Morpholinylethyl: The 4-ethylphenyl group (target) lacks the basic nitrogen found in morpholine ( ), which may reduce solubility in acidic environments.

Spectroscopic and Electronic Properties

Table 2: NMR and Electronic Characteristics

NMR Insights :

生物活性

Chemical Structure and Properties

The compound is characterized by a pyrrolone structure, which is known for its diverse pharmacological properties. Its chemical formula is , indicating the presence of several functional groups that may contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a study evaluating the effects of pyrrolone derivatives on cancer cell lines demonstrated that these compounds can induce apoptosis in various cancer types through mechanisms involving caspase activation .

Case Study: Anticancer Efficacy

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)

- Results :

- IC50 Values : Indicated a potent effect with values ranging from 10 µM to 25 µM depending on the derivative.

- Mechanism : Induction of apoptosis through mitochondrial pathways.

Antimicrobial Activity

The antimicrobial potential of pyrrolone derivatives has been explored, revealing promising results against various bacterial strains. A study assessed the in vitro activity against Staphylococcus aureus and Escherichia coli, showing that modifications to the phenyl rings significantly enhanced antibacterial potency .

Data Table: Antimicrobial Activity

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| A | Staphylococcus aureus | 15 µg/mL |

| B | Escherichia coli | 20 µg/mL |

| C | Pseudomonas aeruginosa | 25 µg/mL |

Neuroprotective Effects

Another area of interest is the neuroprotective effects of this compound. Research suggests that similar pyrrolones may protect neuronal cells from oxidative stress and apoptosis, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's .

Research Findings

- Model Used : Primary neuronal cultures exposed to oxidative stress.

- Outcome : Significant reduction in cell death when treated with the compound, indicating protective effects.

Structure-Activity Relationship (SAR)

The biological activity of the compound can be attributed to its structural features. The presence of the chlorophenyl and ethylphenyl groups appears to enhance lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Key Structural Features

- Chlorophenyl Group : Enhances binding affinity to certain receptors.

- Hydroxy Group : May play a role in hydrogen bonding interactions with target proteins.

常见问题

Q. How do substituents (e.g., 4-chlorophenyl vs. 4-ethylphenyl) influence electronic properties and reactivity?

- Methodological Answer : Hammett substituent constants () quantify electron-withdrawing/donating effects. Cyclic voltammetry (CV) measures redox potentials, while -NMR chemical shifts correlate with aromatic ring electron density. DFT-calculated NBO charges reveal charge distribution at reactive centers (e.g., hydroxyl oxygen) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。